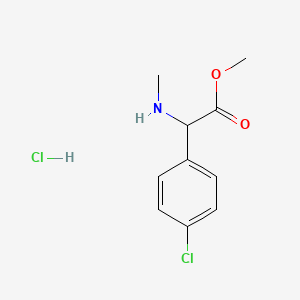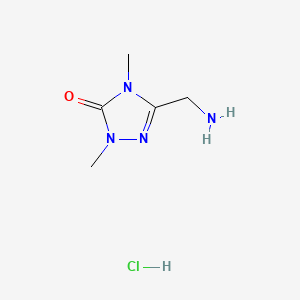![molecular formula C7H8IN B13452585 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Iodobicyclo[111]pentan-1-yl}acetonitrile is a chemical compound characterized by the presence of an iodobicyclo[111]pentane moiety attached to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile typically involves the iodination of a bicyclo[1.1.1]pentane derivative followed by the introduction of an acetonitrile group. One common method involves the reaction of bicyclo[1.1.1]pentane with iodine in the presence of a suitable catalyst to form the iodobicyclo[1.1.1]pentane intermediate. This intermediate is then reacted with acetonitrile under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed for the reduction of the nitrile group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products
Substitution: Products with different functional groups replacing the iodine atom.
Reduction: Amines derived from the reduction of the nitrile group.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism would depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetic acid
- Ethyl 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetate
- 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol
Uniqueness
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile is unique due to the presence of both the iodobicyclo[1.1.1]pentane moiety and the acetonitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H8IN |
|---|---|
Molecular Weight |
233.05 g/mol |
IUPAC Name |
2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetonitrile |
InChI |
InChI=1S/C7H8IN/c8-7-3-6(4-7,5-7)1-2-9/h1,3-5H2 |
InChI Key |
MESUCCVNWDKJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
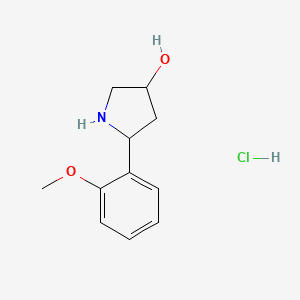
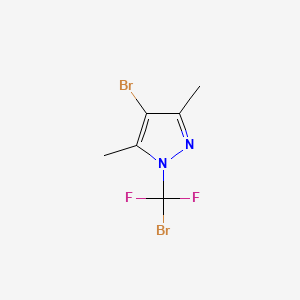

![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)
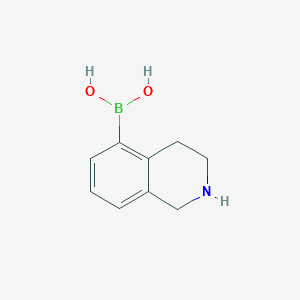
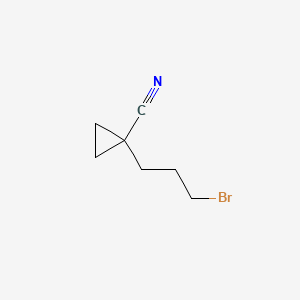
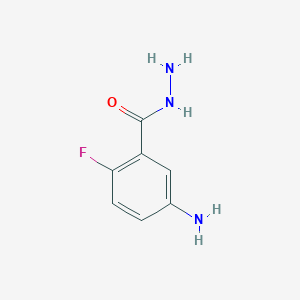

![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)
